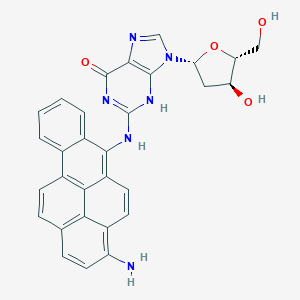

6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

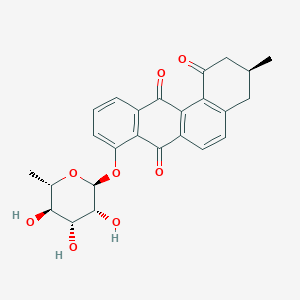

6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene (dG-N2-BP) is a DNA adduct that is formed when benzo(a)pyrene (BP) reacts with deoxyguanosine (dG) in DNA. BP is a carcinogenic polycyclic aromatic hydrocarbon (PAH) that is found in tobacco smoke, charred food, and polluted air. The formation of dG-N2-BP adducts is a critical step in the carcinogenic process of BP, as they can cause mutations in the DNA that lead to cancer.

Wirkmechanismus

The formation of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can lead to DNA damage and mutations through several mechanisms. One mechanism involves the distortion of the DNA helix, which can interfere with DNA replication and transcription. Another mechanism involves the mispairing of nucleotides during DNA synthesis, which can result in point mutations or frameshift mutations. The exact mechanisms by which 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts induce mutations are still being investigated.

Biochemische Und Physiologische Effekte

The presence of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts in DNA can have various biochemical and physiological effects. These adducts can interfere with DNA repair mechanisms, which can lead to the accumulation of further mutations and genomic instability. Additionally, 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can affect gene expression and protein function, which can have downstream effects on cellular processes such as cell cycle regulation and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts in laboratory experiments has several advantages and limitations. One advantage is that these adducts can be used to study the mutagenic potential of environmental carcinogens in a controlled setting. Additionally, 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can be used as biomarkers of exposure to BP and other PAHs, which can help in the identification and prevention of cancer risk. However, the synthesis and purification of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can be technically challenging, and the use of these adducts in vivo may not fully capture the complexity of carcinogenesis in humans.

Zukünftige Richtungen

There are several future directions for research on 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts. One direction is to investigate the repair mechanisms that remove these adducts from DNA, as defects in these mechanisms can lead to increased cancer risk. Another direction is to examine the mutagenic potential of specific 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts, as different adducts may have different effects on DNA replication and transcription. Additionally, future research could explore the use of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts as biomarkers of exposure to environmental carcinogens in human populations.

Synthesemethoden

The synthesis of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can be achieved by reacting BP with dG in the presence of a suitable catalyst. The reaction can be carried out in vitro using synthetic oligonucleotides or in vivo using cultured cells or animal models. The resulting adducts can be purified and characterized using various analytical techniques, such as mass spectrometry and NMR spectroscopy.

Wissenschaftliche Forschungsanwendungen

The study of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts has important implications for understanding the molecular mechanisms of carcinogenesis. By examining the formation, repair, and mutagenic potential of these adducts, researchers can gain insights into the ways in which environmental carcinogens damage DNA and contribute to cancer development. Additionally, 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can serve as biomarkers of exposure to BP and other PAHs, which can help in the identification and prevention of cancer risk.

Eigenschaften

CAS-Nummer |

149635-27-8 |

|---|---|

Produktname |

6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene |

Molekularformel |

C30H24N6O4 |

Molekulargewicht |

532.5 g/mol |

IUPAC-Name |

2-[(3-aminobenzo[a]pyren-6-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C30H24N6O4/c31-20-10-6-14-5-7-16-15-3-1-2-4-17(15)26(19-9-8-18(20)24(14)25(16)19)33-30-34-28-27(29(39)35-30)32-13-36(28)23-11-21(38)22(12-37)40-23/h1-10,13,21-23,37-38H,11-12,31H2,(H2,33,34,35,39)/t21-,22+,23+/m0/s1 |

InChI-Schlüssel |

SEXALPSLOUSOAV-YTFSRNRJSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)NC4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C8=CC=CC=C84)N)CO)O |

SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C8=CC=CC=C84)N)CO)O |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C2NC(=NC3=O)NC4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C8=CC=CC=C84)N)CO)O |

Synonyme |

6-(deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)